molecular formula C13H10N4 B029781 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole CAS No. 147330-32-3

5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole

Cat. No. B029781
M. Wt: 222.24 g/mol
InChI Key: HLAYLOOJBAJIRU-UHFFFAOYSA-N
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Description

5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole is a compound of significant interest within the chemical research community due to its unique structure and properties. This compound is part of the broader family of tetrazoles, which are aromatic heterocycles containing a five-membered ring of four nitrogen atoms and one carbon atom. The interest in tetrazoles arises from their wide-ranging applications, including their use in medicinal chemistry, agrochemicals, and materials science, due to their poly-nitrogen electron-rich planar structural features (Dai et al., 2013).

Synthesis Analysis

The synthesis of 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole and related compounds involves methodologies that have been refined over the years to enhance efficiency, yield, and environmental friendliness. For instance, the synthesis of tetrazole derivatives has been systematically summarized, focusing on recent advances that highlight the importance of selecting proper ligands and reaction conditions to achieve the desired products (Li Yin-chuan, 2011).

Molecular Structure Analysis

The molecular structure of tetrazoles, including 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole, features a poly-nitrogen planar configuration that confers unique electronic and physical properties. These structures have been extensively studied using various analytical techniques, such as NMR spectroscopy and quantum chemistry, to understand their stereochemical configurations and reactivity profiles (Larina, 2023).

Chemical Reactions and Properties

Tetrazoles are known for their versatile reactivity, which allows for the formation of various derivatives through reactions such as nucleophilic substitution, cycloaddition, and metal-catalyzed cross-coupling. The unique reactivity of tetrazole-based compounds, including the ability to form strong hydrogen bonds and their metabolic stability, makes them valuable scaffolds in medicinal chemistry and materials science (Popova & Trifonov, 2015).

Physical Properties Analysis

The physical properties of tetrazoles, such as solubility, melting points, and stability, are closely related to their molecular structure. The presence of multiple nitrogen atoms contributes to a high degree of electron density and the ability to engage in extensive hydrogen bonding, influencing their solubility and thermal stability. Research into the decomposition mechanisms of tetrazoles provides insights into their stability and reactivity under various conditions (Lesnikovich et al., 1992).

Chemical Properties Analysis

The chemical properties of 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole, like those of other tetrazoles, include acidity, basicity, and the ability to participate in a wide range of chemical reactions. Tetrazoles can behave as both acids and bases, form strong hydrogen bonds, and exhibit high metabolic stability. These properties make them versatile intermediates in the synthesis of a variety of compounds with potential applications in drug development and materials science (Popova et al., 2019).

Scientific Research Applications

  • Intermediate in Synthesis and Oligonucleotide Activation : 5-substituted tetrazoles like 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole are utilized as intermediates in the synthesis of other heterocyclic compounds. They also act as activators in oligonucleotide synthesis. Their importance in drug design is highlighted due to their role as non-classical bioisosteres of carboxylic acids (Roh, Vávrová, & Hrabálek, 2012).

  • Biological Activities : Certain derivatives, such as 5-(2-Phenylethenyl)tetrazoles, exhibit antimicrobial and antidiabetic activities, among other biological effects (Lisakova et al., 2015). Additionally, oxadiazole derivatives bearing 5-phenyl-tetrazole inhibit osteoclast differentiation, suggesting potential use in anti-osteoclastogenic therapeutics (Moon et al., 2015).

  • Medicinal Chemistry : In medicinal chemistry, 5-substituted 1H-tetrazoles are often used as bioisosteric replacements for carboxylic acids. Various clinical drugs contain the tetrazole moiety due to its beneficial properties (Mittal & Awasthi, 2019).

  • Energetic Materials : 5-(tetrazol-1-yl)-2H-tetrazole has potential applications as energetic materials in different fields (Fischer, Izsák, Klapötke, & Stierstorfer, 2013).

  • Anti-hypertensive and Analgesic Activities : Some tetrazole derivatives show significant pharmacological properties, including anti-proliferative, anti-inflammatory, and anti-fungal properties, as well as analgesic and anti-hypertensive activities (Kamble et al., 2017), (Arulmozhi et al., 2020).

  • Liquid Crystal Applications : Tetrazole liquid crystals demonstrate a nematic mesophase, with longer alkyl chains favoring the appearance of smectic mesophases (Tariq et al., 2013).

  • Synthesis Efficiency : The hydrothermal synthesis method of certain tetrazole derivatives offers high purity and yield, which is beneficial for industrial-scale production (Wang, Cai, & Xiong, 2013).

properties

IUPAC Name

5-(2-phenylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c1-2-6-10(7-3-1)11-8-4-5-9-12(11)13-14-16-17-15-13/h1-9H,(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAYLOOJBAJIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570015
Record name 5-([1,1'-Biphenyl]-2-yl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole

CAS RN

147330-32-3
Record name 5-([1,1'-Biphenyl]-2-yl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Ladhari, G La Mura, C Di Marino, G Di Fabio… - Sustainable Chemistry …, 2021 - Elsevier
Sartans are chemical compounds with antagonistic action towards the AT1 receptors of angiotensin II, a multifunctional peptide with vasoconstrictor action and one of the main peptides …
Number of citations: 18 www.sciencedirect.com
A Kinens, M Sejejs, AS Kamlet… - The Journal of …, 2017 - ACS Publications
A new catalyst for the dynamic kinetic resolution of azole hemiaminals has been developed using late-stage structural modifications of the tert-leucinol-derived chiral subunit of DMAP …
Number of citations: 26 pubs.acs.org

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